Nephrotoxicity Incidence Compared to Teicoplanin in Older Patients: A Propensity-Matched Analysis
In a propensity-matched multicenter study of 186 older patients (93 per treatment group), teicoplanin demonstrated a significantly lower incidence of nephrotoxicity compared to vancomycin. The vancomycin group exhibited a 32.26% nephrotoxicity rate versus 16.13% for teicoplanin (OR = 3.50, P = 0.006), representing an approximately 2-fold higher risk of renal adverse events with vancomycin in this vulnerable population [1]. This difference remained robust after controlling for baseline covariates including age, renal function, and concomitant nephrotoxic agents.
| Evidence Dimension | Incidence of nephrotoxicity |
|---|---|
| Target Compound Data | 32.26% (30 of 93 patients) |
| Comparator Or Baseline | Teicoplanin: 16.13% (15 of 93 patients) |
| Quantified Difference | 16.13 percentage points higher absolute risk; OR = 3.50 (95% CI not reported for OR) |
| Conditions | Propensity score-matched cohort; older patients (mean age >65 years); four tertiary hospitals in Beijing, China; concomitant nephrotoxic agents allowed but balanced between groups; nephrotoxicity defined by RIFLE criteria |
Why This Matters
Selection of vancomycin over teicoplanin in older populations carries a quantifiably higher nephrotoxicity burden, which must be weighed against acquisition cost and efficacy considerations in procurement and formulary decisions.
- [1] Wu J, et al. Comparative Renal Safety of Teicoplanin Versus Vancomycin in Older Patients: A Propensity-Matched Multicenter Study. Int J Infect Dis. 2026;149:107-113. View Source
